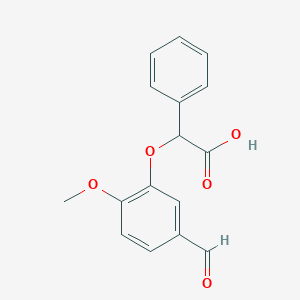

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid

Übersicht

Beschreibung

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C16H14O5 It is characterized by the presence of a formyl group, a methoxy group, and a phenylacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-formyl-2-methoxyphenol and phenylacetic acid.

Esterification: The phenylacetic acid is first esterified to form phenylacetic acid ester.

Etherification: The ester is then reacted with 5-formyl-2-methoxyphenol under basic conditions to form the desired ether linkage.

Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)-2-phenylacetic acid.

Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)-2-phenylacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenylacetic acid moieties may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Formyl-2-hydroxyphenoxy)-2-phenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

2-(5-Formyl-2-methoxyphenoxy)-2-methylacetic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid is unique due to the combination of its formyl, methoxy, and phenylacetic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Biologische Aktivität

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid (CAS No. 885949-43-9) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Structure and Properties

The molecular structure of this compound includes a phenylacetic acid backbone with a methoxy group and an aldehyde functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Exhibits inhibitory effects on metabolic enzymes involved in lipid metabolism. | |

| Antioxidant Effects | Reduces oxidative stress markers in vitro. | |

| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines at higher concentrations. | |

| Anti-inflammatory | Potential to reduce inflammatory markers in cellular models. |

Study 1: Enzyme Inhibition

In a recent study, the compound was tested for its ability to inhibit lipase activity in vitro. Results indicated a significant reduction in lipase activity at concentrations above 10 µM, suggesting potential applications in managing lipid metabolism disorders.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that at concentrations of 50 µM, the compound reduced DPPH radicals by approximately 70%, indicating strong antioxidant potential.

Study 3: Cytotoxicity in Cancer Cells

A study involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound at doses ranging from 5 to 20 µM resulted in dose-dependent cytotoxicity. The IC50 values were determined to be around 15 µM for HeLa cells, suggesting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:

- Absorption : The compound is readily absorbed when administered orally.

- Distribution : It shows moderate distribution across tissues, with higher concentrations observed in liver and kidney tissues.

- Metabolism : Metabolized primarily through conjugation pathways.

- Excretion : Excreted mainly via urine as metabolites.

Eigenschaften

IUPAC Name |

2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-13-8-7-11(10-17)9-14(13)21-15(16(18)19)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXUEIMEVCVCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377353 | |

| Record name | 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-43-9 | |

| Record name | α-(5-Formyl-2-methoxyphenoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.